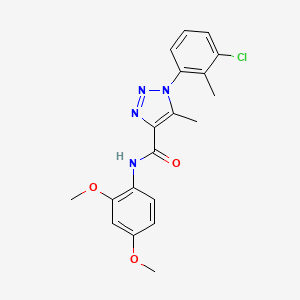

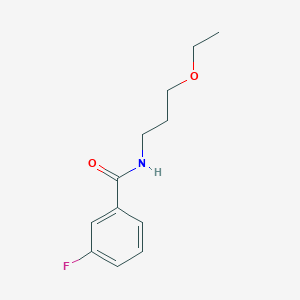

![molecular formula C20H31N3O2 B4626345 N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. This process includes the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange, yielding high-purity final products. The total yield was significant, and the process was characterized using IR and MS spectroscopy, alongside elemental analysis (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of similar synthesized compounds has been identified and analyzed through various analytical techniques. The characterization often involves IR and MS spectroscopy, which helps assign characteristic peaks and confirm the molecular structure based on elemental analysis results. This meticulous approach ensures the accurate identification of the compounds' molecular structures, aiding in further research and applications (Zhou & Shu, 2002).

Applications De Recherche Scientifique

Bioactive Metabolites and Marine Actinobacterium

Research has identified bioactive metabolites from marine actinobacterium Streptomyces sp., including compounds structurally related to piperazine derivatives. These compounds have been explored for their cytotoxic activities, offering a potential avenue for the development of new therapeutic agents against various diseases. The isolation and structural determination of these metabolites, such as N-acetyltyramine, underscore the role of marine microorganisms as a rich source of bioactive compounds with potential pharmaceutical applications (Sobolevskaya et al., 2007).

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, such as cetirizine, demonstrate significant therapeutic potential, particularly as antihistamines. Cetirizine, a selective H1 histamine receptor antagonist, highlights the clinical utility of piperazine derivatives in treating conditions like urticaria and allergic rhinitis. This example underscores the broader relevance of researching compounds like "N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide" for therapeutic applications (Arlette, 1991).

Anticholinesterase Activity of Thiazole-Piperazines

The design, synthesis, and evaluation of thiazole-piperazine derivatives for their anticholinesterase activity provide insights into the therapeutic potential of piperazine compounds in treating neurodegenerative diseases. Such studies contribute to understanding how modifications in the chemical structure can enhance biological activity, offering a pathway to the development of new drugs for conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase illustrates the significance of specific chemical modifications in synthesizing intermediates for antimalarial drugs. This research demonstrates the application of enzymatic catalysis in drug synthesis, highlighting the potential for developing efficient, selective methods for producing pharmaceutical compounds (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-[4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-16(25)21-18-8-6-17(7-9-18)14-22-11-12-23(19-4-2-3-5-19)20(15-22)10-13-24/h6-9,19-20,24H,2-5,10-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKWBXWYWTUGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24799532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl}phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

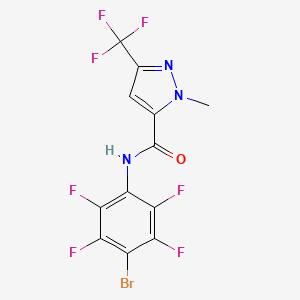

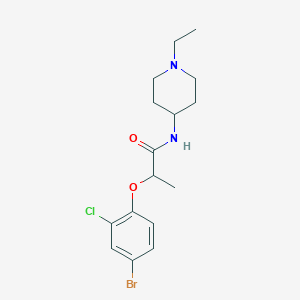

![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)

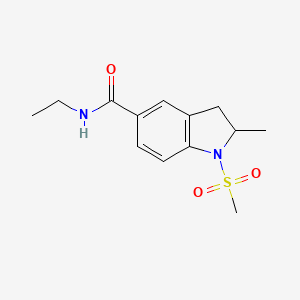

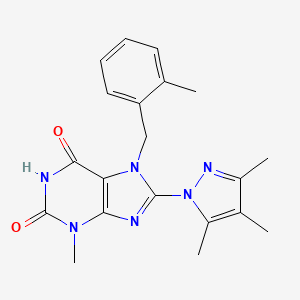

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)

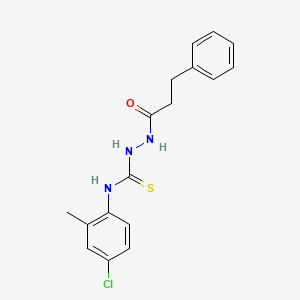

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4626294.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)